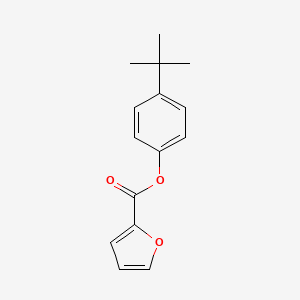

4-Tert-butylphenyl 2-furoate

Beschreibung

4-Tert-butylphenyl-2-furoat ist eine organische Verbindung, die zur Klasse der Ester gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Furoat-Einheit verbunden ist.

Eigenschaften

CAS-Nummer |

313517-05-4 |

|---|---|

Molekularformel |

C15H16O3 |

Molekulargewicht |

244.28 g/mol |

IUPAC-Name |

(4-tert-butylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C15H16O3/c1-15(2,3)11-6-8-12(9-7-11)18-14(16)13-5-4-10-17-13/h4-10H,1-3H3 |

InChI-Schlüssel |

XHNFPLUNQZDHIA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Tert-butylphenyl-2-furoat beinhaltet typischerweise die Veresterung von 4-tert-Butylphenol mit 2-Furoinsäure. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktionsbedingungen umfassen häufig das Rückflusskochen der Reaktanten in einem geeigneten Lösungsmittel wie Dichlormethan oder Toluol.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von 4-Tert-butylphenyl-2-furoat kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation oder Säulenchromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-Tert-butylphenyl-2-furoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. in der Medikamentenentwicklung.

Industrie: Es wird zur Herstellung von Spezialchemikalien, Polymeren und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Tert-butylphenyl-2-furoat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Estergruppe kann hydrolysiert werden, um das aktive Phenol und die Furoinsäure freizusetzen, die dann mit biologischen Molekülen interagieren können. Die tert-Butylgruppe bietet sterische Hinderung und beeinflusst die Reaktivität und die Wechselwirkungen der Verbindung. Der Phenylring und die Furoat-Einheit tragen zur Gesamtstabilität und Reaktivität der Verbindung bei.

Wissenschaftliche Forschungsanwendungen

4-Tert-butylphenyl 2-furoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Tert-butylphenyl 2-furoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenol and furoic acid, which can then interact with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The phenyl ring and furoate moiety contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Tert-Butylphenol: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber ohne die Furoat-Einheit.

2-Furoinsäure: Die Säurekomponente, die bei der Synthese von 4-Tert-butylphenyl-2-furoat verwendet wird.

4-Tert-butylphenylacetat: Ein weiterer Ester mit einer ähnlichen Struktur, aber mit einer anderen Säurekomponente.

Einzigartigkeit

4-Tert-butylphenyl-2-furoat ist einzigartig aufgrund der Kombination der tert-Butylphenyl- und Furoat-Einheiten, die besondere chemische und physikalische Eigenschaften verleihen.

Biologische Aktivität

4-Tert-butylphenyl 2-furoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a furoate moiety and a tert-butylphenyl group. This combination may influence its lipophilicity and biological interactions.

- Molecular Formula : C13H14O3

- Molecular Weight : Approximately 218.25 g/mol

- CAS Number : [Not provided in the search results]

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Anti-inflammatory properties : Compounds with furan rings have shown potential in reducing inflammation.

- Antimicrobial activity : Similar structures have demonstrated effectiveness against various bacterial strains.

- Anticancer effects : Studies suggest that the presence of aromatic groups can enhance cytotoxicity in cancer cell lines.

The presence of the tert-butyl group is thought to increase the compound's stability and bioavailability, potentially enhancing its therapeutic effects.

Data Table: Comparative Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of various derivatives of phenolic compounds on cancer cell lines. It was found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In another study, a furan-based compound demonstrated the ability to inhibit pro-inflammatory cytokines in human macrophages. This suggests that this compound may similarly modulate inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory and cancer pathways.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties observed in related compounds indicate that this compound may also mitigate oxidative stress.

Q & A

Q. What are the established synthetic routes for 4-Tert-butylphenyl 2-furoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves acid-catalyzed esterification between 2-furoic acid derivatives and 4-tert-butylphenol. For example, analogous syntheses (e.g., ethyl 2-furoate condensation with acetone under H₂SO₄ at 60°C for 8 hours) achieve high yields (~95%) via extraction and recrystallization . Adjustments for this compound may include:

- Catalyst : Sulfuric acid or p-toluenesulfonic acid.

- Solvent : Polar aprotic solvents (e.g., dichloromethane).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

- Yield Optimization : Monitor reaction progress via TLC and adjust molar ratios of reactants.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (e.g., carbonyl resonance at ~165–170 ppm) and tert-butyl group (δ ~1.3 ppm for 9H singlet) .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O).

- Purity Assessment :

- GC-MS : Quantify purity (>98%) and detect volatile byproducts .

- HPLC : Use C18 columns with UV detection (λ = 254 nm).

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Engineering Controls : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Waste Disposal : Segregate organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity and physical properties?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces electrophilic substitution reactivity at the para position, favoring ester hydrolysis under acidic conditions.

- Thermal Stability : TGA/DSC studies can assess decomposition thresholds (e.g., >200°C predicted for similar aryl esters) .

- Solubility : LogP calculations (e.g., using PubChem data) predict high lipophilicity, requiring solvents like THF or DMF for reactions .

Q. What computational strategies can predict the crystalline structure or spectroscopic properties of this compound?

- Methodological Answer :

- Crystallography : Use SHELX for refining X-ray diffraction data. Optimize hydrogen bonding networks via density functional theory (DFT) .

- Spectroscopic Modeling : Gaussian or ORCA software to simulate NMR/IR spectra. Compare with experimental data to validate force fields .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic Stability :

- Acidic/Base Conditions : Reflux in HCl/NaOH (0.1–1M) and monitor degradation via HPLC.

- Kinetic Studies : Plot half-life (t₁/₂) using Arrhenius equations at 25–60°C .

- Oxidative Stability : Expose to H₂O₂ or UV light and analyze by GC-MS for oxidation byproducts.

Q. What role does this compound play in multi-step synthetic pathways?

- Methodological Answer :

- Intermediate Utility : Acts as a protecting group for phenolic OH in Grignard reactions. Deprotect via hydrolysis (e.g., NaOH/EtOH).

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl groups at the furoate moiety .

Q. How do impurities or stereochemical factors affect experimental reproducibility?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 2-furoyl chloride).

- Chiral Analysis : If stereocenters exist, employ chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.